Hexacosafluorododecane
Overview
Description
Hexacosafluorododecane (C6F14) is an aliphatic polyfluorocarbon compound belonging to the family of perfluorocarbons (PFCs). It is a colorless, odorless, and non-toxic gas that is used in a variety of industrial and scientific applications. It is also known as perfluorododecane, perfluorotridecane, perfluorotetracosane, and perfluorotetracosafluorohexane. C6F14 is a highly stable and non-flammable gas that is insoluble in water and has a boiling point of -31.2°C.
Scientific Research Applications
Environmental Impact and Management
- Hexabromocyclododecane (HBCD), a related compound to hexacosafluorododecane, has been extensively studied for its environmental fate and toxicology. As a globally produced brominated flame retardant, HBCD's hydrophobic nature and low water solubility lead to its accumulation in various environmental compartments. The compound's persistence and potential for long-range transport have raised global environmental concerns. Research indicates the need for regulatory scrutiny due to HBCD's presence in remote areas like the Arctic and its observed reproductive, developmental, and behavioral effects in animal studies (Marvin et al., 2011).
Health and Safety Aspects
- Studies on similar compounds, such as hexadecane, have shown their potential effects on human health. For example, hexadecane was used in experiments to induce transient hyperplasia in guinea-pig skin, showing the compound's impact on epidermal layers and organelle systems (Cowan & Mann, 1971).
Industrial and Biotechnological Applications
- The use of hexadecane, a structurally similar compound to hexacosafluorododecane, in bioreactors for the removal of gaseous toluene demonstrates the potential industrial applications of such compounds. The high efficiency in trapping and degrading toluene illustrates the practical utility in industrial settings (Daugulis & Boudreau, 2003).
- In the field of tribology, n-hexadecane's role in investigating tribological effectiveness and reaction mechanisms of various antiwear and extreme pressure additives showcases the scientific applications of long-chain hydrocarbons (Kajdas et al., 2006).
Energy and Environmental Engineering
- The use of hexadecane in research related to diesel reforming in microchannels coated with Rh/CeO2 catalysts indicates the relevance of long-chain hydrocarbons in energy research. This includes investigating the kinetics of reforming processes, which is crucial for the development of sustainable energy technologies (Thormann et al., 2009).
Bioremediation and Environmental Cleanup
- Research on hexabromocyclododecane (HBCD) in soil and aquatic environments highlights the significance of understanding the biotransformation processes for environmental cleanup. The study of HBCD degradation in various conditions contributes to the knowledge required for managing pollutants effectively (Davis et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluorododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F26/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZGTRLARPEMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26 | |
Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184726 | |
Record name | Perfluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorododecane | |
CAS RN |
307-59-5 | |
Record name | Perfluorododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexacosafluorododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexacosafluorododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluorododecane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ2D6NE3MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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